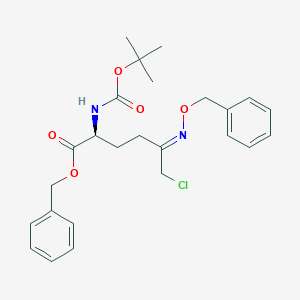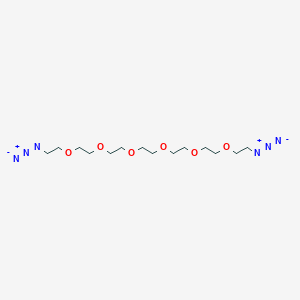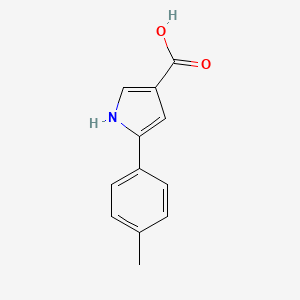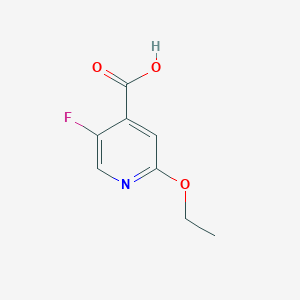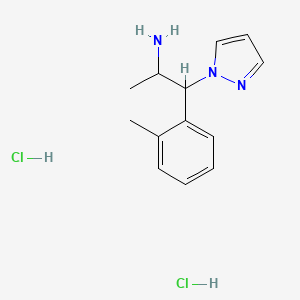
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. It is commonly referred to as "2-Methyl-AP-237" and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Libraries
The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, related to the subject compound, has been used as a starting material in alkylation and ring closure reactions. This process generates a structurally diverse library of compounds, including pyrazolines and pyridines, with potential applications in various fields of chemistry (Roman, 2013).
Synthesis and Reactions of Pyrazole Derivatives
Pyrazole derivatives, closely related to the compound , have been synthesized and reacted to form ester or amide derivatives. These reactions are crucial for the development of compounds with potential applications in medicinal chemistry and other scientific areas (Şener et al., 2002).
Characterization and Bioactivity Studies
Synthesis and characterization of pyrazole derivatives have led to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. Such studies are vital for the development of new pharmaceuticals and treatments for various diseases (Titi et al., 2020).
Modification of Polymeric Compounds
Amine compounds, including those related to the query compound, have been used to modify polyvinyl alcohol/acrylic acid hydrogels. These modifications lead to increased thermal stability and promising biological activities, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).
XRD and DFT Studies
Pyrazole derivatives have been analyzed through XRD and DFT studies to understand their reductive cyclization process. This research contributes to the synthesis of new compounds with potential applications in various scientific disciplines (Szlachcic et al., 2020).
Synthesis of Complexes and Ligands
Studies have focused on the synthesis of pyrazolone-based Schiff base ligands and their complexes, highlighting applications in the field of coordination chemistry (Jadeja & Shah, 2007).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-6-3-4-7-12(10)13(11(2)14)16-9-5-8-15-16;;/h3-9,11,13H,14H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFBVIICDUDAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)N)N2C=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

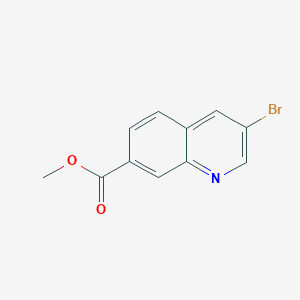


![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)

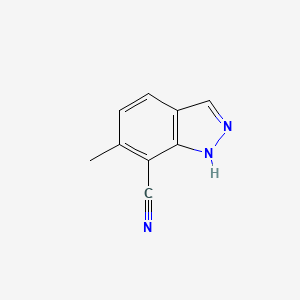

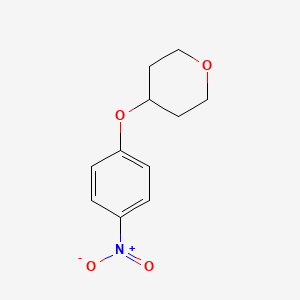
![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)
